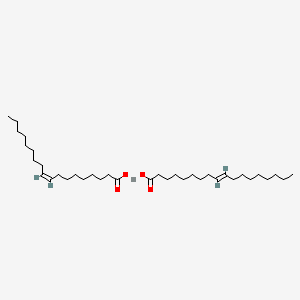
9-Octadecenoic acid (9Z)-, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid (9Z)-, lead salt is a chemical compound derived from 9-Octadecenoic acid, commonly known as oleic acid. This compound is characterized by the presence of a lead ion, which forms a salt with the fatty acid. Oleic acid is a monounsaturated fatty acid that is widely found in various natural sources, including olive oil. The lead salt of 9-Octadecenoic acid is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 9-Octadecenoic acid (9Z)-, lead salt typically involves the reaction of oleic acid with a lead-containing compound. One common method is to react oleic acid with lead acetate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the lead salt. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound efficiently .
Análisis De Reacciones Químicas
9-Octadecenoic acid (9Z)-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead salt back to oleic acid and elemental lead. Reducing agents such as sodium borohydride are often used.
Substitution: The lead ion in the compound can be substituted with other metal ions through reactions with metal salts.
Aplicaciones Científicas De Investigación
9-Octadecenoic acid (9Z)-, lead salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in understanding the toxicity and biological interactions of lead-containing compounds.
Medicine: Research is conducted to explore potential medical applications, including its use in drug delivery systems and as a model compound for studying lead toxicity.
Mecanismo De Acción
The mechanism of action of 9-Octadecenoic acid (9Z)-, lead salt involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress. The molecular targets and pathways involved in these effects are the subject of ongoing research .
Comparación Con Compuestos Similares
9-Octadecenoic acid (9Z)-, lead salt can be compared with other similar compounds, such as:
Oleic Acid: The parent compound, which lacks the lead ion and is widely used in food and cosmetics.
Sodium Oleate: A sodium salt of oleic acid, used in soaps and detergents.
Lead Stearate: Another lead-containing fatty acid salt, used as a stabilizer in plastics and as a lubricant.
Zinc Oleate: A zinc salt of oleic acid, used in rubber and plastic industries.
These comparisons highlight the unique properties and applications of this compound, particularly its use in industrial and research settings.
Propiedades
Número CAS |
15347-55-4 |
|---|---|
Fórmula molecular |
C36H66O4Pb |
Peso molecular |
770 g/mol |
Nombre IUPAC |
lead(2+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b10-9+;10-9-; |
Clave InChI |
OGWDBCXXWRKGJC-HUGPZQPHSA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
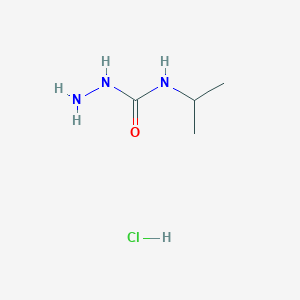
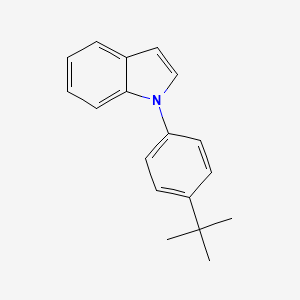

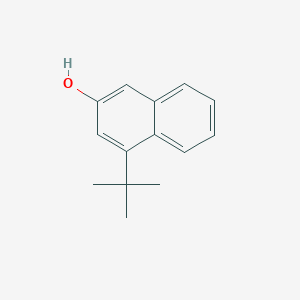
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
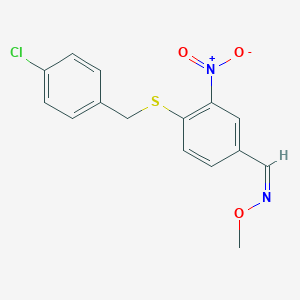
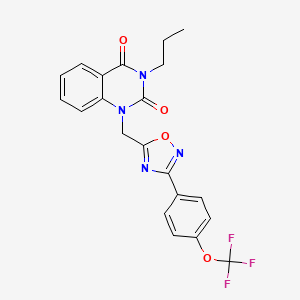

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)

